
Disodium tetrachlorofluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium tetrachlorofluorescein is a synthetic organic compound with the molecular formula C20H6Cl4Na2O5. It is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the presence of four chlorine atoms attached to the fluorescein structure, which significantly alters its chemical and physical properties. This compound is commonly used in various scientific and industrial applications due to its unique fluorescence properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium tetrachlorofluorescein typically involves the chlorination of fluorescein. The process begins with the reaction of resorcinol with phthalic anhydride to form fluorescein. This intermediate is then subjected to chlorination using chlorine gas or other chlorinating agents under controlled conditions to introduce four chlorine atoms into the molecule. The final step involves the neutralization of the chlorinated product with sodium hydroxide to form the disodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium tetrachlorofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorescein derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrachlorofluorescein quinone, while reduction can yield hydrofluorescein derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium tetrachlorofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed as a fluorescent probe for imaging and detecting biological molecules and structures.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging techniques.
Industry: Applied in the manufacturing of dyes, pigments, and other fluorescent materials.
Wirkmechanismus
The mechanism of action of disodium tetrachlorofluorescein is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is exploited in various applications, such as imaging and detection. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.
Vergleich Mit ähnlichen Verbindungen
Fluorescein: The parent compound of disodium tetrachlorofluorescein, widely used in similar applications.
Phloxine B: A halogenated fluorescein derivative with similar fluorescence properties.
Eosin Y: Another fluorescein derivative used in biological staining and imaging.
Uniqueness: this compound is unique due to the presence of four chlorine atoms, which enhance its fluorescence properties and make it more suitable for specific applications, such as pH-sensitive probes and antibacterial agents .
Eigenschaften
| 77262-35-2 | |
Molekularformel |
C20H6Cl4Na2O5 |
Molekulargewicht |
514.0 g/mol |
IUPAC-Name |
disodium;2,3,4,5-tetrachloro-6-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8Cl4O5.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZPQRUPKDFCLRGW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


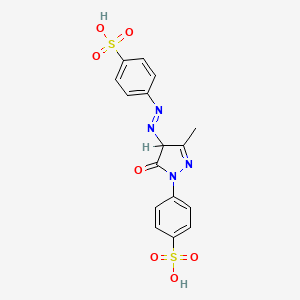
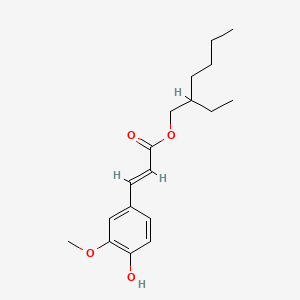
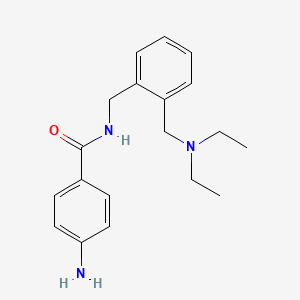
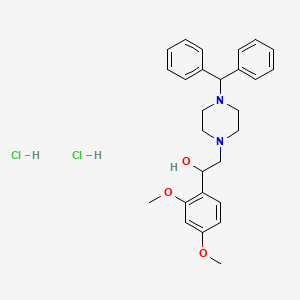
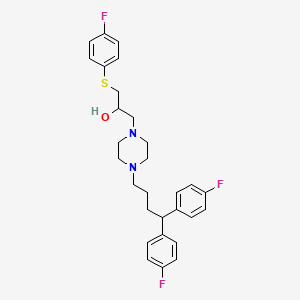
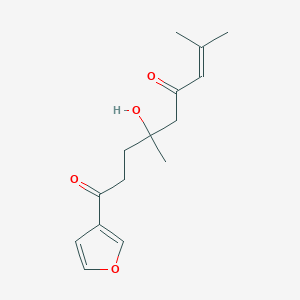
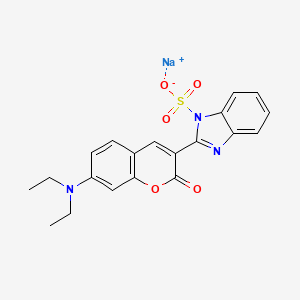





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)

